Cas no 2228332-05-4 (2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride)

2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2228332-05-4
- 2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride
- EN300-2004620
- 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride
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- インチ: 1S/C13H13ClO3S/c1-17-13-7-6-10-4-2-3-5-11(10)12(13)8-9-18(14,15)16/h2-7H,8-9H2,1H3
- InChIKey: CUXPVXWUWIOWIX-UHFFFAOYSA-N
- SMILES: ClS(CCC1C(=CC=C2C=CC=CC=12)OC)(=O)=O
計算された属性
- 精确分子量: 284.0273931g/mol
- 同位素质量: 284.0273931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: 3.6
2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004620-0.05g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 0.05g |
$959.0 | 2023-05-26 | ||
Enamine | EN300-2004620-0.5g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 0.5g |
$1097.0 | 2023-05-26 | ||
Enamine | EN300-2004620-1.0g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-2004620-0.25g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 0.25g |
$1051.0 | 2023-05-26 | ||
Enamine | EN300-2004620-10.0g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-2004620-0.1g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 0.1g |
$1005.0 | 2023-05-26 | ||
Enamine | EN300-2004620-2.5g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 2.5g |
$2240.0 | 2023-05-26 | ||
Enamine | EN300-2004620-5.0g |
2-(2-methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride |
2228332-05-4 | 5g |
$3313.0 | 2023-05-26 |
2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chlorideに関する追加情報
Introduction to 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride (CAS No. 2228332-05-4)
2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride (CAS No. 2228332-05-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including the synthesis of pharmaceutical intermediates and the development of novel materials. This article aims to provide a comprehensive overview of 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride, highlighting its chemical properties, synthetic routes, and potential applications.
The molecular structure of 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride consists of a naphthalene ring substituted with a methoxy group at the 2-position and a sulfonyl chloride functional group attached to an ethyl chain. The presence of these functional groups imparts unique chemical reactivity and physical properties to the molecule. The naphthalene ring provides aromatic stability, while the methoxy group enhances solubility and reactivity. The sulfonyl chloride group is highly reactive and can participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
In recent years, there has been a growing interest in the use of 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride as a building block for the synthesis of complex organic molecules. One notable application is in the development of pharmaceuticals, where this compound can be used to introduce specific functional groups into drug molecules. For example, researchers have utilized 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride to synthesize novel antitumor agents and anti-inflammatory drugs. The ability to fine-tune the chemical structure through this intermediate allows for the optimization of pharmacological properties such as potency, selectivity, and bioavailability.
Beyond pharmaceutical applications, 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride has also found use in materials science. Its unique combination of aromaticity and reactivity makes it suitable for the preparation of advanced materials with tailored properties. For instance, this compound can be incorporated into polymer chains to enhance their thermal stability and mechanical strength. Additionally, it has been explored as a precursor for the synthesis of luminescent materials, which have potential applications in optoelectronics and sensing technologies.
The synthetic routes for preparing 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride have been extensively studied. One common approach involves the reaction of 2-methoxynaphthalene with chlorosulfonic acid under controlled conditions. This method yields high purity product with good yield and selectivity. Alternative synthetic strategies have also been developed to improve efficiency and reduce environmental impact. For example, green chemistry approaches using mild reaction conditions and recyclable catalysts have shown promise in the scalable production of this compound.
The physical properties of 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride, such as its melting point, boiling point, and solubility, are crucial for its handling and application. This compound is typically a white crystalline solid with a melting point ranging from 60°C to 70°C. It is moderately soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). However, it is insoluble in water due to its hydrophobic nature. These properties make it suitable for use in various synthetic protocols where controlled solubility is required.
Safety considerations are an essential aspect when working with any chemical compound. While 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles. Additionally, storage should be in tightly sealed containers away from incompatible materials.
In conclusion, 2-(2-Methoxynaphthalen-1-yl)ethane-1-sulfonyl chloride (CAS No. 2228332-05-4) is a valuable intermediate with diverse applications in medicinal chemistry and materials science. Its unique chemical structure and reactivity make it an attractive choice for the synthesis of complex molecules with tailored properties. Ongoing research continues to uncover new possibilities for this compound, further expanding its utility in various scientific fields.
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